molecular formula C13H12BrNO4 B12483163 Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

Cat. No.: B12483163
M. Wt: 326.14 g/mol
InChI Key: MQAMAOUZRULXGG-UHFFFAOYSA-N
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Description

Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is a synthetic organic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate typically involves the following steps:

    Bromination: The starting material, isoindoline, undergoes bromination to introduce a bromine atom at the 5-position.

    Acetylation: The brominated isoindoline is then acetylated to form the 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate intermediate.

    Esterification: Finally, the intermediate is esterified with propanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.

    Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a de-brominated or reduced ester product.

Scientific Research Applications

Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-dioxoisoindoline: Lacks the propyl ester group but shares the core structure.

    Propyl 2-(5-chloro-1,3-dioxoisoindol-2-yl)acetate: Similar structure with a chlorine atom instead of bromine.

    Propyl 2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The propyl ester group also contributes to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C13H12BrNO4/c1-2-5-19-11(16)7-15-12(17)9-4-3-8(14)6-10(9)13(15)18/h3-4,6H,2,5,7H2,1H3

InChI Key

MQAMAOUZRULXGG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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